Fmoc-alpha-Me-homoPhe-OH

Description

BenchChem offers high-quality Fmoc-alpha-Me-homoPhe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-Me-homoPhe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

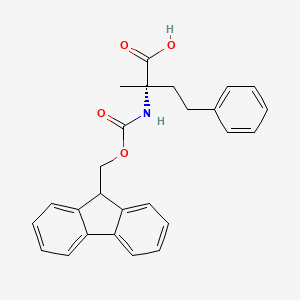

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQQMJOGEHZTQM-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-alpha-Me-homoPhe-OH synthesis and characterization

Technical Whitepaper: Strategic Synthesis and Application of Fmoc-

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design.[1] Among these, Fmoc-

This guide moves beyond generic protocols, offering a stereoselective synthetic route via the Belokon Nickel(II) Complex methodology , followed by critical insights into handling this sterically hindered residue during Solid Phase Peptide Synthesis (SPPS).

Part 1: The "Alpha-Methyl Effect" & Structural Rationale

Before synthesis, one must understand the why. The

-

Conformational Lock: The quaternary carbon restricts rotation around the

and -

Proteolytic Resistance: The absence of the

-proton eliminates the primary abstraction pathway for many proteases, significantly extending the half-life of peptide therapeutics (e.g., GLP-1 analogs). -

Hydrophobic Interaction: The homoPhe side chain (

) extends the aromatic ring further than Phenylalanine, allowing it to reach deep hydrophobic pockets in GPCRs or protein-protein interfaces.

Part 2: Stereoselective Synthesis Protocol

While classical Strecker synthesis yields racemates requiring tedious resolution, the Ni(II)-Schiff Base Complex method (pioneered by Belokon and Saghiyan) is the industrial gold standard for generating enantiopure

Retrosynthetic Logic

We utilize a reusable chiral auxiliary—(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)—complexed with Nickel(II) and Alanine. The alanine methyl group provides the

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via the Ni(II) template.

Step-by-Step Methodology

Reagents Required:

-

(S)-BPB-Ni(II)-Ala Complex (Commercially available or synthesized from (S)-BPB + Ni(NO3)2 + L-Ala).

-

(2-Bromoethyl)benzene (Phenethyl bromide).

-

Powdered KOH or NaOH.

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

Protocol:

-

Alkylation (The Critical Step):

-

Dissolve the (S)-Ni(II)-Ala complex (1.0 eq) in DMF or MeCN.

-

Add (2-Bromoethyl)benzene (1.2 – 1.5 eq).

-

Add TBAB (0.1 eq) and finely powdered NaOH (2.0 eq).

-

Reaction Control: Stir vigorously at room temperature under Argon. The red color of the starting complex typically shifts as the reaction proceeds. Monitor by TLC or HPLC.

-

Mechanism:[2][3][4][5][6] The base generates the enolate of the Ni-complex. The chiral ligand shields one face, forcing the bulky phenethyl group to attack from the less hindered side, establishing the (S)-configuration at the quaternary center.

-

-

Hydrolysis & Ligand Recovery:

-

Pour the reaction mixture into water/ice to precipitate the alkylated red complex. Filter and wash.[7][8]

-

Suspend the solid in MeOH and add 2M HCl (excess). Heat to reflux (60-70°C) until the red color disappears (complex dissociation).

-

Workup: The chiral ligand (BPB) is released as the hydrochloride salt. Neutralize to recover BPB (reusable). The aqueous layer contains the free amino acid H-alpha-Me-homoPhe-OH .

-

-

Fmoc Protection:

-

Adjust the aqueous solution of the free amino acid to pH 8.5–9.0 using

. -

Add Fmoc-OSu (1.1 eq) dissolved in Dioxane or Acetone.

-

Stir at RT for 4–12 hours. Monitor pH and maintain at 8.5.

-

Purification: Acidify to pH 2 (precipitates the product). Extract with Ethyl Acetate. Wash with brine. Dry over

. -

Final Polish: Recrystallize from EtOAc/Hexane to ensure high enantiomeric excess (ee).

-

Part 3: Characterization & Specifications

Validation of the quaternary center and side chain integrity is non-negotiable.

Table 1: Analytical Specifications

| Parameter | Method | Expected Result / Specification |

| Appearance | Visual | White to off-white crystalline powder |

| Purity (HPLC) | C18 Reverse Phase | > 98.0% (Area %) |

| Chiral Purity | Chiralpak AD-H or Crownpak | > 99.0% ee (Critical for pharma applications) |

| Mass Spec | ESI-MS (Positive) | |

| 400/500 MHz (DMSO-d6) | ||

| 100 MHz | Distinct quaternary Carbon signal at ~60-65 ppm. |

Part 4: SPPS Integration (The "Application" Layer)

Coupling Fmoc-

Troubleshooting Coupling Protocols

Recommended Coupling Cocktail:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization and boost reactivity.

-

Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

-

Stoichiometry: 4 eq AA : 4 eq HATU : 8 eq Base.

Process Modifications:

-

Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 2 hours).

-

Elevated Temperature: 50°C – 75°C (Microwave assisted). Note: Do not exceed 75°C to prevent Fmoc cleavage or

-lactam formation. -

The "Difficult" Next Step: Coupling the next amino acid onto the N-terminus of

-Me-homoPhe is even harder because the nucleophile (the amine) is sterically shielded. Use PyAOP for the subsequent coupling.

Figure 2: Decision tree for integrating sterically hindered alpha-methyl residues into SPPS workflows.

References

-

Belokon, Y. N., et al. "Asymmetric synthesis of

-amino acids via a Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone." Journal of the American Chemical Society, 1985. -

Saghiyan, A. S., et al. "New chiral Ni(II) complexes of Schiff bases of glycine and alanine for efficient asymmetric synthesis of

-amino acids." Tetrahedron: Asymmetry, 2006. -

Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[9] Journal of the American Chemical Society, 1993.

-

Albericio, F., & El-Faham, A. "HATU and its analogues: The choice for coupling hindered amino acids." Chemical Reviews, 2006.

-

Wenschuh, H., et al. "Microwave-assisted solid-phase peptide synthesis of difficult sequences." Biopolymers, 2004.

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Stereoselective synthesis of orthogonally protected alpha-methylnorlanthionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chemimpex.com [chemimpex.com]

Stereochemistry of Fmoc-alpha-Me-homoPhe-OH

An In-depth Technical Guide to the Stereochemistry of Fmoc-α-Me-homoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-Fmoc-α-methyl-L-homophenylalanine (Fmoc-α-Me-homoPhe-OH) is a non-proteinogenic amino acid derivative of significant interest in peptidomimetics and drug design. The incorporation of an α-methyl group introduces a quaternary stereocenter, which imparts critical properties to peptide structures, most notably enhanced proteolytic stability and a strong predisposition for helical secondary structures.[1][2] These attributes make it a valuable building block for designing therapeutic peptides with improved pharmacokinetic profiles and defined three-dimensional conformations.[2] However, the synthetic creation and subsequent verification of its stereochemical integrity present significant challenges. This guide provides a detailed exploration of the stereochemical aspects of Fmoc-α-Me-homoPhe-OH, covering asymmetric synthesis strategies, advanced analytical techniques for stereoisomer discrimination, and its application in solid-phase peptide synthesis.

The Strategic Importance of α-Methylated Amino Acids in Peptide Science

The rational design of peptide-based therapeutics often requires overcoming two primary obstacles: poor metabolic stability and conformational flexibility. The introduction of an α-methyl group onto the amino acid backbone is a field-proven strategy to address both issues simultaneously.

Conformational Constraint and Pre-organization

Standard α-amino acids possess significant conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The addition of an α-methyl group creates substantial steric hindrance, which severely restricts this rotational freedom.[3] This constraint narrows the distribution of accessible Ramachandran angles, effectively locking the peptide backbone into a more defined conformation, often favoring the formation of α-helices or 3₁₀-helices.[1][3] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Enhanced Resistance to Proteolysis

Peptide bonds are susceptible to cleavage by proteases, a major pathway for in vivo degradation. The steric bulk of the α-methyl group acts as a shield, preventing the peptide bond from fitting into the active site of many common proteases.[2] This modification can dramatically increase the half-life of a peptide therapeutic, improving its bioavailability and duration of action.

Fmoc-α-Me-homoPhe-OH: A Unique Building Block

Fmoc-α-Me-homoPhe-OH combines the benefits of α-methylation with the structural characteristics of homophenylalanine—an extended aromatic side chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard protecting group for the α-amine in modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are compatible with a wide range of sensitive amino acid side chains.[][5]

The Core Challenge: Asymmetric Synthesis and Stereochemical Control

The central challenge in utilizing Fmoc-α-Me-homoPhe-OH is the creation of the quaternary α-stereocenter with absolute stereochemical control. The presence of this single chiral center gives rise to two enantiomers: (R)- and (S)-Fmoc-α-Me-homoPhe-OH. As biological systems are exquisitely sensitive to stereochemistry, the synthesis of enantiomerically pure material is paramount.

Strategies for Asymmetric Synthesis

Achieving high enantiomeric excess (e.e.) requires a robust asymmetric synthesis strategy. While numerous methods exist, they generally rely on establishing a chiral environment that directs the formation of one enantiomer over the other.

A prevalent and effective approach involves the diastereoselective alkylation of a chiral enolate equivalent derived from a simpler amino acid, such as alanine.[6] In this methodology, a chiral auxiliary is attached to the starting material. This auxiliary sterically directs the approach of an incoming electrophile (in this case, a homobenzyl halide, Ph-CH₂-CH₂-X) to one face of the enolate, leading to the preferential formation of one diastereomer.[6][7] Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-methylated amino acid.

The causality behind this choice lies in the predictable and well-understood steric models (e.g., internal chelate models) that govern the facial selectivity of the alkylation, often resulting in high diastereomeric ratios (d.r.).[6]

Sources

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Methyl Amino Acids - Enamine [enamine.net]

- 3. Conformational editing of intrinsically disordered protein by α-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Purity Analysis of Fmoc-alpha-Me-homoPhe-OH

Topic: Purity Analysis of Fmoc-alpha-Me-homoPhe-OH by HPLC Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Analytical Strategy

Fmoc-alpha-Me-homoPhe-OH (Fmoc-(S)-2-amino-2-methyl-4-phenylbutanoic acid) is a critical non-canonical amino acid used in peptide therapeutics to induce helical conformation and improve metabolic stability against proteolysis.[1] Its structural complexity—featuring a bulky fluorenylmethyloxycarbonyl (Fmoc) group, a quaternary

High-Performance Liquid Chromatography (HPLC) analysis for this compound must address two distinct purity attributes:

-

Chemical Purity: Separation of synthetic byproducts (e.g., Fmoc-Cl, dibenzofulvene, free amine, and truncated peptides).[1]

-

Chiral Purity (Enantiomeric Excess): Resolution of the

-enantiomer from the

This guide provides a self-validating, first-principles approach to developing and executing these analyses.

Physicochemical Properties & Analytical Implications

Understanding the molecule is the prerequisite for method design.

| Property | Feature | Analytical Implication |

| Hydrophobicity | High (Fmoc + Phenyl + Methyl) | Requires high organic content in Mobile Phase B (RP-HPLC) or strong solvents (e.g., DCM/THF) which necessitates immobilized chiral stationary phases.[1] |

| Chromophore | Fmoc Group | Strong UV absorbance at 254 nm (aromatic), 280 nm, and 301 nm. 254 nm is preferred for sensitivity; 210-220 nm for general impurity detection.[1] |

| Steric Bulk | Increases retention time compared to standard Fmoc-Phe-OH; requires high-efficiency columns to resolve closely eluting isomers.[1] | |

| Acid/Base | Free Carboxylic Acid | Mobile phase must be acidified (pH < 3.[1]0) to suppress ionization ( |

Part I: Chemical Purity Analysis (RP-HPLC)

The primary goal is to quantify process-related impurities.[1] The high hydrophobicity of Fmoc-alpha-Me-homoPhe-OH dictates the use of a C18 stationary phase with a wide pore size to accommodate the bulky protecting group.[1]

3.1. Method Development Workflow

The following decision logic ensures the method is robust against the specific impurity profile of Fmoc-amino acids.

Figure 1: RP-HPLC Method Development Logic. The critical path focuses on pH control and gradient slope to resolve hydrophobic byproducts.

3.2. Detailed Protocol: Chemical Purity

Reagents:

-

Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[1]

-

Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

-

Diluent: Methanol/ACN (50:50).[1] Note: Ensure complete solubility; sonicate if necessary.[1]

Instrument Parameters:

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

-

Temperature: 40°C (Reduces viscosity and improves mass transfer for bulky molecules).[1]

-

Detection: UV @ 254 nm (Reference: 360 nm).[1]

-

Injection Volume: 5–10 µL.

Gradient Table:

| Time (min) | % Solvent A | % Solvent B | Purpose |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Sample Loading |

| 20.0 | 5 | 95 | Elution of Main Peak & Hydrophobic Impurities |

| 25.0 | 5 | 95 | Wash (Remove Dibenzofulvene) |

| 25.1 | 95 | 5 | Re-equilibration |

| 30.0 | 95 | 5 | End |

Key Impurity Markers:

-

Fmoc-OH (9-Fluorenylmethanol): Elutes early.[1]

-

Dibenzofulvene: Highly hydrophobic degradation product (from Fmoc cleavage); elutes late (high %B).[1]

-

Fmoc-alpha-Me-homoPhe-OH (Main Peak): Expect RT ~12–15 min.

Part II: Chiral Purity Analysis (Chiral HPLC)

Separating the enantiomers of alpha-methyl amino acids is challenging due to the quaternary carbon's steric hindrance. Polysaccharide-based stationary phases are the industry standard for Fmoc-protected amino acids [1].[1]

Critical Selection: Use an Immobilized Polysaccharide phase (e.g., Chiralpak IA, IC, or ID).[1] Coated phases (AD/OD) are susceptible to damage if the sample requires aggressive solvents (DCM/THF) for solubility, which is common for hydrophobic Fmoc-homoPhe derivatives.[1]

4.1. Chiral Screening Strategy

Figure 2: Chiral Column Screening Decision Tree. Immobilized phases allow for broader solvent compatibility.

4.2. Detailed Protocol: Chiral Purity

Recommended Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) [2].[1] Why? The chlorinated carbamate selector often provides superior resolution for Fmoc-amino acids compared to the standard amylose phases.[1]

Method Conditions (Normal Phase Mode):

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : TFA (80 : 20 : 0.1 v/v/v).[1]

-

TFA is mandatory to ensure the carboxylic acid remains protonated; otherwise, no peaks will elute or they will be severely tailed.

-

-

Temperature: 25°C (Ambient). Lower temperature (e.g., 15°C) can enhance resolution if separation is partial.[1]

-

Detection: UV @ 254 nm.[1]

System Suitability Criteria (Self-Validating):

-

Resolution (

): > 1.5 between L- and D-enantiomers. -

Tailing Factor (

): < 1.5 for the main peak.[1] -

Sensitivity: S/N > 10 for the minor enantiomer at the 0.1% level (Limit of Quantitation).

Troubleshooting & Impurity Fate Mapping

When analyzing Fmoc-alpha-Me-homoPhe-OH, specific impurities indicate specific upstream failures.

| Impurity | Retention (Relative) | Origin / Cause | Remediation |

| Free Amine (H-alpha-Me-homoPhe-OH) | Early Eluting | Loss of Fmoc group (base exposure).[1] | Check sample diluent pH; avoid amine-containing solvents.[1] |

| Fmoc-OSu / Fmoc-Cl | Late Eluting | Unreacted starting material from protection step.[1] | Improve workup/washing steps in synthesis. |

| Dibenzofulvene | Very Late (High %B) | Fmoc degradation product.[1] | Fresh mobile phase; minimize sample time in solution. |

| D-Enantiomer | Variable (Chiral Col) | Racemization during coupling or synthesis.[1] | Optimize coupling reagents (use Oxyma/DIC); lower reaction temp. |

References

-

Phenomenex Technical Note TN-1148. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." [Link]

-

RSC Advances. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." Royal Society of Chemistry. [Link][1]

-

National Institutes of Health (PMC). "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases."[1] PMC. [Link]

Sources

Advanced Structural Analogue Design: Fmoc-alpha-Me-homoPhe-OH

Executive Summary

In the landscape of peptidomimetic drug design, Fmoc-alpha-Me-homoPhe-OH (Fmoc-(S)-2-amino-2-methyl-4-phenylbutanoic acid) represents a high-value scaffold.[1] It combines two critical structural modifications: alpha-methylation , which restricts conformational freedom and blocks proteolytic degradation, and homologation (homoPhe), which extends the aromatic side chain to explore distinct hydrophobic pockets unavailable to native Phenylalanine.[2]

This guide details the strategic design, synthesis, and incorporation of this scaffold and its structural analogues. It moves beyond standard catalog descriptions to address the specific challenges of sterically hindered coupling in Solid Phase Peptide Synthesis (SPPS) and provides a logic-driven framework for designing analogues to tune potency and physicochemical properties.[2]

Structural Rationale & Design Logic

The utility of Fmoc-alpha-Me-homoPhe-OH rests on its ability to enforce specific secondary structures while resisting metabolic breakdown.[1]

The Alpha-Methyl Effect

Replacing the alpha-proton with a methyl group creates a quaternary carbon center.[1]

-

Conformational Lock: This modification favors helical conformations (

-helix or -

Proteolytic Stability: The absence of the alpha-proton prevents abstraction by proteases, rendering the peptide bond nearly uncleavable by standard endopeptidases (e.g., chymotrypsin).[2]

The Homophenylalanine Extension

-

Side Chain Reach: The ethylene spacer (vs. methylene in Phe) allows the phenyl ring to reach deeper into hydrophobic binding pockets or engage in

-stacking interactions with reduced backbone strain.[2] -

Flexibility: The additional rotatable bond provides a distinct entropy profile compared to Phe or alpha-Me-Phe.[1]

Analogue Design Matrix (SAR)

To optimize a lead compound, researchers should modify the phenyl ring or the alpha-substituent.[2]

Figure 1: Structural Activity Relationship (SAR) decision tree for designing analogues of alpha-Me-homoPhe.[1]

Synthesis Architecture

The synthesis of alpha-methyl amino acids is non-trivial due to the formation of a quaternary center.[2] For high optical purity (>98% ee), asymmetric alkylation of chiral enolates is the industry standard.[2]

Validated Synthetic Route (Seebach/Evans Method)

This protocol ensures the correct stereochemistry (usually S) at the alpha-carbon.[1][2]

-

Chiral Auxiliary Attachment: Condensation of the amino acid precursor (e.g., Alanine or homoPhe precursor) with a chiral auxiliary (e.g., oxazolidinone or imidazolidinone).[2]

-

Enolate Formation: Treatment with a strong base (LiHMDS or NaHMDS) at -78°C to form the enolate.[1][2]

-

Electrophilic Alkylation:

-

Hydrolysis & Protection: Removal of the auxiliary and protection with Fmoc-OSu.

Synthesis Workflow Diagram

Figure 2: Asymmetric synthesis workflow for generating enantiopure Fmoc-alpha-Me-homoPhe-OH.

Solid Phase Peptide Synthesis (SPPS) Integration[1][2]

Incorporating Fmoc-alpha-Me-homoPhe-OH into a peptide chain is the most critical experimental step.[1] The alpha-methyl group creates significant steric hindrance, making the amine a poor nucleophile and the carboxylate difficult to activate without epimerization or capping.[2]

The "Difficult Coupling" Protocol

Standard HBTU/DIPEA protocols often fail, leading to deletion sequences. The following protocol uses HATU/HOAt with Sym-collidine , which is superior for hindered amino acids.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - reduces racemization.[1][2]

-

Base: TMP (2,4,6-Trimethylpyridine / Sym-collidine) - less sterically hindering than DIPEA.[1][2]

Step-by-Step Protocol:

-

Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal from the previous bulky residue.

-

Activation (Pre-activation is critical):

-

Coupling:

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents

| Reagent System | Coupling Efficiency (Hindered AA) | Racemization Risk | Recommended Use |

| HBTU / DIPEA | Low (<40% yield single pass) | Moderate | Standard AA only |

| PyBOP / DIPEA | Medium | Low | Difficult Standard AA |

| HATU / HOAt / Collidine | High (>90% yield) | Very Low | Alpha-Methyl / Hindered AA |

| COMU / Oxyma | High | Lowest | Green Alternative |

Characterization & Quality Control

Validating the identity and purity of the synthesized analogue is non-negotiable.[2]

-

HRMS (ESI): Confirm molecular weight (

). -

1H NMR (DMSO-d6):

-

Chiral HPLC:

References

-

ChemicalBook. (2023).[1][2] Fmoc-alpha-Me-homoPhe-OH Product Description and Properties. Retrieved from [1][2]

-

PubChem. (2023).[1][2][4] Fmoc-alpha-Me-Phe-OH and Analogues: Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

-

Albericio, F., & Tulla-Puche, J. (2018).[1][2] The Power of the Alpha-Methyl Group in Peptide Drug Design. Chemical Reviews. (Contextual grounding for alpha-methyl stability).

-

Wenschuh, H., et al. (1995).[1][2] Fmoc Amino Acids for SPPS: Handling Hindered Residues. Journal of Peptide Science.

-

Sigma-Aldrich. (2023).[1][2] Protocols for Fmoc SPPS of Hindered Amino Acids. Retrieved from [1][2][5]

Sources

- 1. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid | C25H23NO4 | CID 2762288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-N-Me-Phe-OH ≥99.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Incorporation of Fmoc-alpha-Me-homoPhe-OH into Peptides

[1][2]

Molecule of Interest:Abstract & Scope

This guide details the solid-phase peptide synthesis (SPPS) incorporation of Fmoc-

Introduction: The Steric Challenge

The incorporation of

-

Structural Analysis:

-

-Methyl Group: Locks the

-

HomoPhe Side Chain (

): Adds significant hydrophobicity and flexibility compared to Phe.[1][2] This increases the risk of on-resin aggregation (

-

-Methyl Group: Locks the

Mechanistic Implications[1][5]

-

Coupling of the AA (Activation): The carboxyl group is sterically crowded. Activation must be rapid to prevent oxazolone formation (a pathway to racemization, though less likely in

-Me AAs, low reactivity is the main issue). -

Coupling onto the AA (N-acylation): This is the critical bottleneck.[2] Once Fmoc-

-Me-homoPhe is attached, the deprotected amine is buried near the resin surface, shielded by the

Strategic Planning & Materials

Resin Selection

Critical Rule: Do not use high-loading resins. The steric bulk of

-

Recommended: ChemMatrix® or Tentagel® resins (PEG-PS based) for better swelling in difficult sequences.[1][2]

-

Loading: Target 0.2 – 0.4 mmol/g . If using standard Rink Amide resin, purchase low-loading variants or partially couple the first residue and cap to reduce effective loading.

Coupling Reagents

Standard carbodiimides (DIC/HOBt) are insufficient.[2] Phosphonium and Uronium salts are required.[2]

Experimental Protocol

Workflow Diagram

The following flowchart illustrates the modified cycle for hindered amino acids.

Caption: Modified SPPS Cycle for Sterically Hindered Amino Acids emphasizing elevated temperature and potent coupling reagents.

Step-by-Step Procedure

Step A: Coupling of Fmoc-

-Me-homoPhe-OH to the Resin

This step attaches the hindered amino acid to the growing chain.[1]

-

Dissolution: Dissolve Fmoc-

-Me-homoPhe-OH (4.0 eq relative to resin loading) in minimum dry DMF. -

Activation: Add HATU (3.9 eq) and HOAt (4.0 eq).

-

Base Addition: Add DIEA (Diisopropylethylamine) (8.0 eq) immediately prior to adding to the resin.[2]

-

Reaction:

-

Microwave (Preferred): Heat to 75°C for 10 minutes (25-30W constant power).

-

Manual/Room Temp: Agitate for 2 to 4 hours .

-

-

Monitoring: Perform a Kaiser test. If positive (blue beads), repeat the coupling with fresh reagents.

Step B: Fmoc Deprotection

The removal of Fmoc from a sterically hindered amine can be slower than usual.

-

Reagent: 20% Piperidine in DMF containing 0.1 M HOBt .

-

Conditions: 2 treatments

10 minutes (RT) or 2

Step C: Coupling onto H-

-Me-homoPhe-Resin

This is the most difficult step. The nucleophile is a hindered, quaternary

-

Incoming Amino Acid: Use 5.0 eq of the next Fmoc-amino acid.

-

Activator: Use PyAOP (Phosphonium salt) or HATU (5.0 eq) + HOAt (5.0 eq).

-

Why PyAOP? Phosphonium salts often perform better than uroniums for attacking hindered amines because they do not form the guanidinium byproduct that can cap the amine.

-

-

Base: DIEA (10 eq).

-

Reaction (Double Coupling Mandatory):

-

Coupling 1: Microwave 75°C for 15 minutes. Drain.

-

Coupling 2: Fresh reagents. Microwave 75°C for 15 minutes.

-

-

Test: Use the Chloranil Test or Bromophenol Blue Test . The Kaiser test is often unreliable (false negative) for hindered secondary amines or sterically buried primary amines.

Step D: Capping

Aggressive capping is required to permanently block any unreacted

-

Reagent: Acetic Anhydride (Ac2O) / Pyridine / DMF (1:1:8).

-

Time: 10 minutes at Room Temperature.

Troubleshooting & Optimization

| Issue | Observation | Solution |

| Incomplete Coupling (Step C) | Chloranil test remains positive after double coupling. | Switch to Symmetric Anhydride: Use 10 eq AA + 5 eq DIC in DCM (pre-activate 10 min, remove urea, add to resin). DCM swells the resin better, exposing the buried amine. |

| Aggregation | Synthesis fails after the | Magic Mixture: Use DMF/DCM/NMP (1:1:1) or add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture to disrupt H-bonds.[2] |

| Precipitation | Fmoc- | Solvent Switch: Dissolve the AA in NMP (N-methylpyrrolidone) or add DMSO.[1][2] Warm the solution to 40°C before adding coupling reagents. |

References

-

Albericio, F., et al. (2018).[2] Solid-Phase Synthesis of Peptides Containing

-Disubstituted Amino Acids. Chemical Reviews , 118(12), 6046-6086.[1][2] Link[1][2] -

Wenschuh, H., et al. (2002).[2] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Synthesis of Peptides Containing

-Aminoisobutyric Acid.[1][2] Journal of Organic Chemistry , 67(8), 2611-2616.[1][2] Link[1][2]- Establishes protocols for qu

-

Hoyer, K., et al. (2008).[2] Optimization of the Synthesis of

-Methylated Peptides. Journal of Peptide Science , 14(3), 285-293.[1][2] Link[1][2]- Specific comparison of H

-

CEM Corporation. (2020).[2] Microwave SPPS of Hindered, Non-Standard Amino Acids. Application Note AP0124. Link

- Source for microwave temper

Sources

- 1. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 2. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid | C25H23NO4 | CID 2762288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of new Cα-tetrasubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Coupling reagents for sterically hindered Fmoc-alpha-Me-homoPhe-OH

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Fmoc- -Me-homoPhe-OH

Executive Summary

The incorporation of Fmoc-

This guide details the transition from legacy reagents (HBTU/HCTU) to next-generation phosphonium and oxyma-based uronium activators. We provide validated protocols for COMU/Oxyma and PyAOP systems, specifically optimized for

Structural Analysis & The Steric Challenge

The primary barrier to coupling Fmoc-

-

Kinetic Barrier: The

-methyl group restricts the rotation of the activated ester, shielding it from the incoming amine. This mimics the difficulty seen in Aib ( -

Racemization Profile: Unlike standard amino acids,

-methyl residues lack an extractable

Visualization: The Steric "Umbrella" Effect

The following diagram illustrates the kinetic bottleneck caused by the quaternary center.

Figure 1: The quaternary

Reagent Selection Guide

For this specific residue, standard carbodiimides (DIC/HOBt) or older uroniums (HBTU) are insufficient . Selection must be driven by the "Power vs. Side-Reaction" balance.

| Reagent Class | Reagent | Recommendation | Mechanism & Rationale |

| Uronium (Oxyma) | COMU | Primary Choice | Superior to HATU in viscosity and safety.[1] The morpholino group acts as an internal base, and the Oxyma leaving group is less explosive than HOAt. Excellent for microwave SPPS. |

| Uronium (Aza) | HATU | Legacy Standard | The gold standard for 20 years. The N7-nitrogen in the benzotriazole ring provides "anchimeric assistance" (neighboring group effect) that speeds up coupling. Effective but expensive and sensitizing. |

| Phosphonium | PyAOP | For "Impossible" Couplings | A phosphonium salt of HOAt. Unlike uroniums, it cannot cause guanidinylation . Use this if the coupling time exceeds 2 hours or if the acceptor amine is also hindered (e.g., N-methyl). |

| Acid Fluoride | TFFH | Alternative | Generates amino acid fluorides in situ.[1] Highly reactive for Aib-like residues but requires careful handling to avoid hydrolysis. |

Decision Logic for Protocol Selection

Use this logic tree to determine the optimal synthetic route for your specific sequence context.

Figure 2: Selection logic based on sequence context. PyAOP is reserved for cases where the acceptor amine is also sterically compromised.

Protocol 1: Automated Microwave SPPS (Recommended)

Applicability: Standard solid-phase synthesis on Rink Amide or Wang resins. Reagent System: COMU / Oxyma Pure.[1][2]

Materials

-

Activator: 0.5 M COMU in DMF.

-

Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.

-

Additive: 0.1 M Oxyma Pure in DMF (Added to the amino acid solution).

-

Amino Acid: 0.2 M Fmoc-

-Me-homoPhe-OH in DMF.

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DMF for 15 minutes (essential for hindered couplings to ensure solvation of the polymer matrix).

-

Deprotection: Standard 20% Piperidine/DMF (2 x 3 min at 75°C). Note:

-methyl groups do not cause diketopiperazine formation easily, so standard deprotection is safe. -

Activation (In Situ):

-

Dispense 5.0 eq of Amino Acid.

-

Dispense 5.0 eq of COMU.

-

Dispense 5.0 eq of Oxyma Pure.

-

Dispense 10.0 eq of DIEA.

-

Critical: Pre-activation time should be 0 minutes . Add reagents directly to the resin vessel to maximize concentration during the initial burst.

-

-

Coupling (Microwave):

-

Temperature: 75°C (Do not exceed 90°C to prevent Fmoc instability).

-

Time: 10 minutes.

-

Power: 30W (variable).

-

-

Double Coupling (Mandatory): Drain and repeat Step 3 & 4. The steric bulk often results in 85-90% conversion after the first pass. The second pass pushes this to >99%.

Protocol 2: Manual Solution/Difficult Coupling (PyAOP)

Applicability: When microwave is unavailable, or if coupling onto an N-methylated residue. Reagent System: PyAOP / DIEA / HOAt.

Rationale

PyAOP (Phosphonium salt) avoids the formation of guanidinium byproducts which deplete the active amine during slow reactions.

Step-by-Step Procedure

-

Dissolution: Dissolve Fmoc-

-Me-homoPhe-OH (3.0 eq) and PyAOP (3.0 eq) in minimal dry DMF. -

Base Addition: Add DIEA (6.0 eq) to the mixture.

-

Pre-activation: Stir for 30 seconds only. Phosphonium active esters are extremely reactive; prolonged pre-activation leads to hydrolysis.

-

Addition to Resin: Add the activated mixture to the resin-bound peptide.

-

Incubation: Shake at room temperature for 2 to 4 hours .

-

Optimization: If possible, warm the vessel to 40°C using a water bath.

-

-

Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Note: If the test is slightly positive, do not cap. Wash with DCM and perform a third coupling using HATU (3 eq) and HOAt (3 eq) overnight.

-

Quality Control & Troubleshooting

Monitoring the Reaction

Standard Kaiser tests can be ambiguous with steric hindrance due to poor diffusion of the reagents into the resin core.

-

Method A (Micro-cleavage): Remove ~5mg of resin, deprotect (piperidine), wash, cleave (95% TFA), and inject onto HPLC. Look for the Fmoc-AA-Peptide vs. Acetyl-Peptide (if capped) or deletion sequence.

-

Method B (Chloranil Test): More sensitive than Kaiser for hindered amines.

-

Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

-

Result: Blue/Green beads = Incomplete coupling. Colorless = Complete.

-

Common Failure Modes

-

Guanidinylation: Mass spec shows +100 Da (approx) on the acceptor amine.

-

Cause: Using HATU/HBTU with slow couplings.

-

Fix: Switch to PyAOP (Protocol 2).

-

-

Incomplete Coupling: Deletion sequence observed.

-

Fix: Use LiCl (0.4M) in the coupling mixture to disrupt hydrogen bond aggregates (beta-sheets) that might be compounding the steric issue.

-

References

-

Albericio, F., & El-Faham, A. (2010). COMU: A safer and more effective oxyma-based coupling reagent.[1] Organic Process Research & Development.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society.

-

Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Hindered and N-Methyl Amino Acids. Organic Letters.

-

Bachem. (2024).[1] Peptide Coupling Reagents Guide.

-

CEM Corporation. (2022). Microwave SPPS of Hindered Amino Acids (Application Note).

Application Notes and Protocols: Navigating the Challenges of Fmoc Deprotection for α-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of α-Methylation in Peptide Synthesis

α-Methylated amino acids are powerful tools in modern peptidomimetic and drug design. The introduction of a methyl group at the α-carbon imparts significant conformational constraints, often inducing helical structures and providing proteolytic stability.[1] This enhanced stability and defined secondary structure make peptides containing these modified residues highly attractive as therapeutic candidates and probes for studying biological systems.

However, the very feature that makes α-methylated amino acids so valuable—their steric bulk—presents a significant challenge during solid-phase peptide synthesis (SPPS). The most critical bottleneck is often the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The steric hindrance imposed by the α-methyl group significantly slows down the rate of the base-catalyzed β-elimination reaction, which is the cornerstone of Fmoc deprotection.[1][2] Incomplete deprotection leads to truncated or deletion peptide sequences, compromising the purity and yield of the final product.[2] This guide provides an in-depth analysis of the mechanistic challenges and offers a suite of optimized protocols to achieve efficient and complete Fmoc deprotection for this important class of amino acids.

Mechanistic Considerations: Why Standard Protocols Fall Short

Standard Fmoc deprotection is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF), a process that is usually complete within minutes for most proteinogenic amino acids.[3][4] The reaction proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

-

β-Elimination: The resulting carbanion undergoes a β-elimination, leading to the cleavage of the C-O bond and the formation of dibenzofulvene (DBF) and a carbamate anion, which subsequently decarboxylates. The reactive DBF is then scavenged by excess piperidine to form a stable adduct.[2][3]

The steric bulk of the α-methyl group in α-methylated amino acids impedes the approach of the base to the fluorenyl proton and can also destabilize the transition state of the elimination step. This leads to significantly slower reaction kinetics compared to their non-methylated counterparts. Consequently, standard deprotection times are often insufficient, necessitating harsher conditions or alternative reagents to drive the reaction to completion.

Caption: Mechanism of Fmoc deprotection and the impact of α-methylation.

Optimized Protocols for Fmoc Deprotection of α-Methylated Amino Acids

Achieving complete deprotection of α-methylated amino acids necessitates modifications to standard protocols. The choice of method will depend on the specific α-methylated residue, the surrounding sequence, and the available equipment.

Protocol 1: Extended Piperidine Treatment

For many common α-methylated amino acids like α-aminoisobutyric acid (Aib), a straightforward extension of the standard piperidine treatment is often sufficient.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.

-

Drain and Repeat: Drain the piperidine solution.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 20-30 minutes.

-

Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

Rationale: The initial short deprotection step removes a significant portion of the Fmoc groups and the resulting DBF adduct, which can sometimes hinder the subsequent deprotection of more sterically crowded sites. The second, longer treatment with fresh reagent drives the deprotection of the remaining hindered residues to completion.

Protocol 2: DBU-Catalyzed Deprotection

For particularly challenging α-methylated residues or sequences containing multiple consecutive α-methylated amino acids, the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[5] DBU significantly accelerates the initial proton abstraction step.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

-

Deprotection: Drain the DMF from the resin and add the DBU/piperidine cocktail. Agitate for 10-20 minutes. A second treatment may be necessary for extremely difficult cases.

-

Extensive Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times).

Rationale: DBU is a much stronger base than piperidine and can more effectively abstract the fluorenyl proton from sterically hindered Fmoc groups.[5] However, DBU is non-nucleophilic and cannot scavenge the liberated DBF. The inclusion of a small amount of piperidine is crucial to trap the DBF and prevent its reaction with the newly deprotected amine.[5] Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[6]

Protocol 3: Elevated Temperature and Microwave-Assisted Deprotection

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier of α-methylated amino acids. Microwave-assisted SPPS is particularly effective in this regard, as it allows for rapid and uniform heating of the reaction mixture.[7][8]

Step-by-Step Methodology (Microwave-Assisted):

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Deprotection: Add a 20% piperidine in DMF solution.

-

Microwave Irradiation: Irradiate the reaction vessel with microwaves at a controlled temperature of 40-50°C for 5-10 minutes.

-

Washing: Drain and wash the resin thoroughly with DMF.

Rationale: Microwave irradiation can significantly accelerate the rate of Fmoc deprotection, often reducing reaction times from over 30 minutes to just a few minutes, even for hindered residues.[7][8] This not only improves throughput but can also minimize side reactions associated with prolonged exposure to basic conditions.

Caption: Overview of optimized Fmoc deprotection workflows for α-methylated amino acids.

Comparative Data and Key Considerations

| Deprotection Method | Typical Conditions | Advantages | Disadvantages | Best Suited For |

| Standard Piperidine | 20% Piperidine in DMF, 10-15 min | Mild, well-established | Often incomplete for α-methylated residues | Non-hindered amino acids |

| Extended Piperidine | 20% Piperidine in DMF, 2 x 20-30 min | Simple modification of standard protocol | Longer reaction times | Moderately hindered α-methylated amino acids (e.g., Aib) |

| DBU/Piperidine Cocktail | 2% DBU, 2% Piperidine in DMF, 10-20 min | Fast and highly effective for very hindered residues | Risk of aspartimide formation, DBU is a strong base | Highly hindered or consecutive α-methylated residues |

| Elevated Temperature | 20% Piperidine in DMF, 40-50°C, 10-20 min | Increased reaction rate | Potential for increased side reactions | Thermally stable sequences with hindered residues |

| Microwave-Assisted | 20% Piperidine in DMF, 40-50°C, 5-10 min | Very rapid, uniform heating | Requires specialized equipment | High-throughput synthesis, difficult sequences |

Monitoring Deprotection and Troubleshooting

Quantitative Monitoring: The completion of the Fmoc deprotection can be monitored quantitatively by UV spectroscopy. The cleaved DBF-piperidine adduct has a strong absorbance at around 301 nm. By collecting the deprotection solution and measuring its absorbance, the extent of Fmoc removal can be calculated. This is particularly useful when optimizing conditions for a new or particularly difficult α-methylated residue.

Qualitative Monitoring (Kaiser Test): The Kaiser test is a colorimetric method to detect free primary amines on the resin. A positive result (blue color) indicates successful deprotection. However, it's important to note that some α,α-disubstituted amino acids, like Aib, may give a false negative or a weak positive result.

Troubleshooting Incomplete Deprotection:

-

Symptom: Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.

-

Solution 1: Increase the deprotection time and/or perform a second deprotection step as outlined in Protocol 1.

-

Solution 2: Switch to a more potent deprotection cocktail, such as the DBU/piperidine mixture in Protocol 2.

-

Solution 3: If available, utilize elevated temperatures or a microwave peptide synthesizer as described in Protocol 3.

Conclusion

The incorporation of α-methylated amino acids is a valuable strategy for designing peptides with enhanced structural and biological properties. While their steric bulk poses a challenge for Fmoc deprotection, this can be effectively overcome by moving beyond standard protocols. By extending reaction times, employing stronger base systems like DBU, or utilizing elevated temperatures, researchers can achieve complete and efficient deprotection. Careful selection of the appropriate protocol based on the specific α-methylated residue and peptide sequence, coupled with diligent monitoring, will ensure the successful synthesis of these important peptidomimetics.

References

-

Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. Available at: [Link]

-

Collins, J. M., & Collins, M. J. (2010). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 611, 237–251. Available at: [Link]

-

Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in enzymology, 289, 104–122. Available at: [Link]

-

Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. Available at: [Link]

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Palasek, S. A., et al. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

-

Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

-

Singh, S. K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(94), 77095-77100. Available at: [Link]

- Wade, J. D., et al. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide research, 4(4), 194–199.

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

- American Chemical Society. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society.

-

ResearchGate. (2014). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5%.... Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics by Science.gov. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. Retrieved from [Link]

-

PubMed. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The journal of physical chemistry. B, 111(40), 11843–11852. Available at: [Link]

-

PubMed. (1995). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Biochemistry, 34(38), 12303–12311. Available at: [Link]

-

LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. Available at: [Link]

-

PubMed. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 24(25), 2788–2808. Available at: [Link]

-

PubMed Central (PMC). (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(23), 3324-3335. Available at: [Link]

-

PubMed Central (PMC). (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 18(15), 3822–3825. Available at: [Link]

-

PubMed Central (PMC). (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(1), 2–27. Available at: [Link]

-

PubMed Central (PMC). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2315. Available at: [Link]

-

ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ.... Retrieved from [Link]

-

Springer Nature. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Available at: [Link]

-

RSC Publishing. (2020). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Green Chemistry, 22(18), 6031-6040. Available at: [Link]

Sources

- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Synthesis of Helical Peptides Using Fmoc-α-Me-homoPhe-OH

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of helical peptides incorporating the unnatural, sterically hindered amino acid Fmoc-α-Me-homoPhe-OH. The introduction of α,α-disubstituted amino acids is a potent strategy for inducing and stabilizing helical conformations in peptides, which is of significant interest for drug discovery and development. This document outlines the principles behind helix induction by α-methylated amino acids, provides step-by-step protocols for solid-phase peptide synthesis (SPPS), and details methods for peptide cleavage, purification, and conformational analysis.

Introduction: The Significance of Helical Peptides and the Role of Fmoc-α-Me-homoPhe-OH

Peptides are crucial molecules in a vast array of biological processes, acting as hormones, neurotransmitters, and enzyme modulators.[1] Their secondary structure is often intimately linked to their biological function. The α-helix is a particularly important structural motif, frequently involved in protein-protein interactions. However, short, isolated peptides typically do not maintain a stable helical structure in solution.

The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-Me-homoPhe-OH, is a powerful technique to constrain the conformational freedom of the peptide backbone and promote the formation of stable helical structures.[2][3] The gem-dimethyl group in the simpler α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), is known to be a strong helix inducer.[4] Fmoc-α-Me-homoPhe-OH, with its α-methyl group and homophenylalanine side chain, similarly restricts the available Ramachandran space, guiding the peptide into a helical conformation. The enhanced stability of these helical peptides can lead to improved proteolytic resistance and bioavailability, making them attractive candidates for therapeutic development.[5][6]

This guide will focus on the practical aspects of utilizing Fmoc-α-Me-homoPhe-OH in Fmoc-based solid-phase peptide synthesis (SPPS).

The Chemistry of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for chemically synthesizing peptides.[7][8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is central to this strategy. The Fmoc group is base-labile, typically removed with a solution of piperidine in a suitable solvent, while the side-chain protecting groups are acid-labile, allowing for an orthogonal protection scheme.[11]

The general cycle of SPPS consists of the following steps:

-

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Removal of excess deprotection reagent and byproducts.

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a peptide bond.

-

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Figure 1: The basic cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Challenges and Considerations for Incorporating Fmoc-α-Me-homoPhe-OH

The incorporation of sterically hindered amino acids like Fmoc-α-Me-homoPhe-OH presents specific challenges compared to standard proteinogenic amino acids.[12] The α-methyl group can significantly slow down the coupling reaction. Therefore, more potent coupling reagents and potentially longer reaction times or double coupling steps may be necessary to ensure complete acylation.

Key Considerations:

-

Choice of Coupling Reagent: Standard carbodiimide-based reagents like DCC or DIC may be less effective.[13] Uronium/aminium salt-based reagents such as HBTU, HATU, or COMU are generally preferred for coupling sterically hindered amino acids due to their higher reactivity.[14][15][16]

-

Reaction Monitoring: It is crucial to monitor the completeness of the coupling reaction. Qualitative colorimetric tests, such as the Kaiser test (ninhydrin test), can be used to detect the presence of free primary amines.

-

Double Coupling: If the initial coupling is incomplete, a second coupling step with fresh reagents is recommended.

Detailed Protocols

4.1. Materials and Reagents

| Reagent/Material | Grade/Specification | Recommended Supplier |

| Rink Amide MBHA Resin | 100-200 mesh, low substitution (e.g., < 0.4 mmol/g) | Varies |

| Fmoc-α-Me-homoPhe-OH | >98% purity | Varies |

| Standard Fmoc-Amino Acids | >98% purity, with standard side-chain protection | Varies |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free | Varies |

| Dichloromethane (DCM) | Reagent grade | Varies |

| Piperidine | Reagent grade | Varies |

| N,N'-Diisopropylethylamine (DIPEA) | Reagent grade | Varies |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% purity | Varies |

| Trifluoroacetic acid (TFA) | Reagent grade | Varies |

| Triisopropylsilane (TIS) | Reagent grade | Varies |

| Diethyl ether | Anhydrous | Varies |

| Acetonitrile (ACN) | HPLC grade | Varies |

4.2. Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-α-Me-homoPhe-OH.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide MBHA resin in a suitable reaction vessel. b. Swell the resin in DMF (5 mL) for at least 30 minutes.

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. c. Agitate the mixture for 3 minutes. d. Drain the deprotection solution. e. Repeat steps 2b-2d one more time for a total of two deprotection steps. f. Wash the resin with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF. b. Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 45-60 minutes at room temperature. e. Wash the resin with DMF (5 x 5 mL).

4. Amino Acid Coupling (Fmoc-α-Me-homoPhe-OH): a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-α-Me-homoPhe-OH and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF. b. Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed to step 4f. If negative (colorless beads), proceed to step 5. f. (Optional - Double Coupling) If the Kaiser test is positive, drain the reaction solution, wash with DMF (3 x 5 mL), and repeat the coupling procedure (steps 4a-4d). g. Wash the resin with DMF (5 x 5 mL).

5. Repeat Synthesis Cycle: a. Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Washing: a. After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL). c. Dry the resin under vacuum.

Figure 2: Workflow for the solid-phase synthesis of the peptide.

4.3. Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. CAUTION: Prepare in a fume hood and add TFA to the other components slowly as the reaction is exothermic. b. Place the dried peptide-resin in a reaction vessel.

2. Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide into a chilled centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). b. A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Air-dry the peptide pellet to remove residual ether.

Purification and Characterization

5.1. Purification by Reversed-Phase HPLC

The crude peptide product will contain impurities from incomplete reactions and side reactions.[17] Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

Typical RP-HPLC Conditions:

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

The collected fractions containing the pure peptide are then pooled and lyophilized to obtain a fluffy white powder.

5.2. Characterization by Mass Spectrometry

The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the calculated molecular weight.

5.3. Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[18][19] Helical peptides exhibit a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[20]

Protocol for CD Spectroscopy:

-

Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Determine the peptide concentration accurately.

-

Acquire the CD spectrum from approximately 190 nm to 260 nm in a quartz cuvette.

-

The mean residue ellipticity [θ] can be calculated and used to estimate the helical content of the peptide.[21][22]

Figure 3: Post-synthesis workflow for peptide purification and analysis.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low peptide yield | Incomplete coupling, especially of Fmoc-α-Me-homoPhe-OH. Premature chain termination. | Use a more potent coupling reagent (e.g., HATU). Perform double couplings for hindered residues. Ensure high-quality, amine-free DMF. |

| Multiple peaks in HPLC | Deletion sequences from incomplete coupling. Side-chain protecting group issues. Racemization. | Optimize coupling times and reagents. Ensure the cleavage cocktail is fresh and appropriate for the protecting groups used. |

| No helical structure observed by CD | Peptide sequence not conducive to helix formation. Incorrect peptide concentration. | Re-evaluate the peptide design. Ensure accurate concentration determination for CD analysis. |

Conclusion

The incorporation of Fmoc-α-Me-homoPhe-OH is an effective strategy for the synthesis of conformationally constrained helical peptides. While the steric hindrance of this unnatural amino acid requires optimization of coupling conditions, the use of potent activating agents and careful monitoring allows for its successful integration into peptide sequences using standard Fmoc-SPPS protocols. The resulting helical peptides have significant potential in various research and therapeutic applications.

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.

- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.

- Coy, D. H., & Barany, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 3-23). Humana Press.

- Walensky, L. D., & Bird, G. H. (2014). Synthesis of stabilized alpha-helical peptides. Methods in enzymology, 549, 29-53.

- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Luo, P., & Baldwin, R. L. (1997). Estimation of peptide helicity from circular dichroism using the ensemble model. Biochemistry, 36(27), 8413–8421.

- KQuotient. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach.

- Wikipedia. (n.d.). Peptide synthesis.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- National Center for Biotechnology Information. (2024, March 12). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model.

- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.

- ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.

- National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.

- Wikipedia. (n.d.). 2-Aminoisobutyric acid.

- Proceedings of the National Academy of Sciences. (n.d.). Circular dichroism spectra of short, fixed-nucleus alanine helices.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.

- University of North Dakota. (n.d.). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexitin with the Dipole Interaction Model Including the n-π Transition*. UND Scholarly Commons.

- Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (2025, April 11). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.

- Toniolo, C., Polese, A., Formaggio, F., Crisma, M., & Kamphuis, J. (1996). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 118(11), 2744–2745.

- Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.

- National Center for Biotechnology Information. (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.

- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- Biology LibreTexts. (2026, January 20). 3.1: Amino Acids and Peptides.

- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.

- Chemistry Stack Exchange. (2017, August 28). Why do α-amino acids have a C-H bond at the α-carbon?.

- Aapptec. (n.d.). SYNTHESIS NOTES.

- Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.

Sources

- 1. agilent.com [agilent.com]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biovera.com.au [biovera.com.au]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. peptide.com [peptide.com]

- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 13. researchgate.net [researchgate.net]

- 14. chempep.com [chempep.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. bachem.com [bachem.com]

- 17. agilent.com [agilent.com]

- 18. pnas.org [pnas.org]

- 19. commons.und.edu [commons.und.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-α-Me-homoPhe-OH in Peptidomimetic Drug Discovery

Introduction: The Strategic Advantage of Modified Amino Acids in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics that combine the high potency and specificity of peptides with the improved pharmacokinetic properties of small molecules. Native peptides, while biologically active, are often hampered by their susceptibility to proteolytic degradation and poor membrane permeability, limiting their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these intrinsic limitations.

Fmoc-α-Me-homoPhe-OH, an α-methylated and homologated derivative of phenylalanine, is a powerful building block in this endeavor. The introduction of a methyl group at the α-carbon sterically shields the peptide backbone from enzymatic cleavage, significantly enhancing proteolytic stability.[1][2] This modification also restricts the conformational freedom of the peptide chain, often inducing a helical or turn structure, which can be crucial for receptor binding and biological activity.[3] The homologation, an extension of the side chain by a methylene group, provides an additional vector for exploring the chemical space of the target receptor, potentially leading to enhanced binding affinity and selectivity. This application note provides a comprehensive guide to the use of Fmoc-α-Me-homoPhe-OH in solid-phase peptide synthesis (SPPS), including detailed protocols for its incorporation, and methods for the characterization of the resulting peptidomimetics.

Physicochemical Properties of Fmoc-α-Me-homoPhe-OH

A thorough understanding of the physicochemical properties of Fmoc-α-Me-homoPhe-OH is essential for its effective use in peptide synthesis. The following table summarizes key properties for this modified amino acid and, for comparative purposes, its parent compound, Fmoc-Phe-OH.

| Property | Fmoc-α-Me-homoPhe-OH | Fmoc-Phe-OH | Rationale for Significance in SPPS |

| Molecular Weight | 415.49 g/mol [4] | 387.43 g/mol [5] | Accurate molecular weight is critical for calculating reagent stoichiometry for efficient coupling reactions. |

| CAS Number | 2079062-43-2[4] | 35661-40-6[5] | Provides a unique identifier for sourcing the correct reagent. |

| Predicted Boiling Point | 629.9 ± 50.0 °C[4] | 513.39 °C (rough estimate)[5] | Indicates high thermal stability, which is beneficial for various handling and reaction conditions. |

| Predicted pKa | 3.98 ± 0.11[4] | 3.77 ± 0.10[5] | The acidity of the carboxylic acid influences the reactivity during the activation step of the coupling reaction. |

| Appearance | White to off-white powder | White to light yellow crystal powder[5] | A key quality control parameter for the starting material. |

| Solubility | Soluble in DMF, NMP | Soluble in DMF, NMP, slightly soluble in Chloroform and DMSO[5] | Solubility in appropriate solvents is crucial for efficient solid-phase peptide synthesis. |

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics containing α-Me-homoPhe

The incorporation of sterically hindered amino acids like Fmoc-α-Me-homoPhe-OH into a growing peptide chain requires optimized coupling conditions to ensure high yields and purity. The following section details a robust protocol for manual Fmoc-SPPS.

Workflow for SPPS Incorporation of Fmoc-α-Me-homoPhe-OH

Sources

- 1. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc-α-Me-homoPhe-OH | 2079062-43-2 [m.chemicalbook.com]

- 5. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

Enhancing peptide stability with alpha-Me-homoPhe incorporation